2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, an ethoxyphenyl group, and a methoxyphenyl group, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-16-10-8-15(9-11-16)24-13-12-22-20(21(24)26)29-14-19(25)23-17-6-4-5-7-18(17)27-2/h4-13H,3,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCJYKHXXYIXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to form the pyrazine ring. The resulting compound is further reacted with 2-methoxyphenyl isothiocyanate to introduce the sulfanyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets. Its design allows for interactions with enzymes and receptors, which are critical in drug development.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties. The presence of the ethoxyphenyl and sulfanyl groups may enhance its ability to inhibit microbial growth by targeting specific pathways involved in microbial metabolism.
- Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, studies have shown that structurally related compounds demonstrated cytotoxic effects on B16F10 melanoma cells, suggesting potential applications in cancer therapy.
Materials Science
- Development of Novel Materials : The heterocyclic structure of the compound makes it suitable for use in developing new materials with specific electronic or optical properties. Its unique functional groups can be tailored for applications in organic electronics or photonic devices.
- Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials.
| Biological Activity | Target | IC50 Value |
|---|---|---|
| Cytotoxicity | MCF-7 Cell Line | Not specified |
| Antimicrobial Activity | Various Microbial Strains | Moderate |
| Enzyme Inhibition | COX Enzyme | Moderate |
| Enzyme Inhibition | LOX Enzymes | Moderate |
Case Studies
- In Vitro Studies on Cancer Cell Lines : Derivatives of this compound have shown significant cytotoxicity against MCF-7 cells, indicating potential as an anticancer agent.
- Inflammation Models : Studies demonstrated that the compound could reduce inflammation markers in animal models when tested for COX and LOX inhibition.
- Neuroprotective Effects : Some derivatives indicated potential neuroprotective effects by modulating cholinesterase activity, which could be beneficial for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- 2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Uniqueness
2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and the presence of the pyrazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various therapeutic potentials.
Chemical Structure and Synthesis
This compound features a pyrazine ring , an ethoxyphenyl group , and a sulfanyl linkage . The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. A common synthetic route includes:
- Condensation of 4-ethoxybenzaldehyde with hydrazine to form a hydrazone.
- Cyclization to form the pyrazine ring.
- Nucleophilic substitution to introduce the sulfanyl group.
- Acylation to add the acetamide moiety.
These steps can be optimized for industrial production using continuous flow reactors and high-throughput screening methods.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
- Analgesic Effects
The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential efficacy in these areas.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to alterations in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar compounds within the same class:
- Anticancer Activity : In vitro evaluations conducted by the National Cancer Institute showed that related compounds exhibited varying degrees of anticancer activity against multiple cancer cell lines, particularly leukemia and breast cancer cells. These studies indicated sensitivity at concentrations around 10 µM .
- Antimicrobial Studies : Compounds with similar phenoxy-N-arylacetamide scaffolds have demonstrated significant antimicrobial properties against various pathogens, suggesting a potential for developing new antibiotics .
- Anti-inflammatory Effects : Research has indicated that related compounds can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide | Pyrazole ring | Anticancer |
| 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1-benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide | Benzothieno structure | Antimicrobial |
Q & A
Q. Critical Conditions :
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
- Temperature : Controlled heating (60–80°C) prevents decomposition of intermediates .
- Catalysts : Potassium carbonate or triethylamine facilitates deprotonation and accelerates coupling .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR confirms substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazine and acetamide regions .
- Infrared Spectroscopy (IR) : Identifies key functional groups (C=O stretch at ~1680 cm⁻¹ for the pyrazinone ring; N-H bend at ~3300 cm⁻¹ for acetamide) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological assays) using C18 columns and acetonitrile/water gradients .
Advanced: How can reaction mechanisms be optimized to improve yield and minimize by-products?
- Computational Reaction Path Analysis :
- Quantum chemical calculations (DFT) predict transition states and intermediates to identify energy barriers .
- ICReDD’s feedback loop integrates experimental data with computational models to refine conditions (e.g., solvent polarity, catalyst loading) .
- By-Product Mitigation :
- Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted thiols .
- Adjust stoichiometry (e.g., 1.2 equiv. of coupling agent) to drive reactions to completion .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) to enhance pharmacological profiles?
- Systematic Substituent Variation :
- Replace ethoxyphenyl with halogenated (e.g., 4-Cl) or electron-withdrawing groups to modulate electron density and binding affinity .
- Modify the methoxyphenyl moiety to assess steric effects on target engagement (e.g., ortho vs. para substitution) .
- In Vitro Screening :
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) to evaluate anticancer potential .
- Cytokine Profiling : Measure IL-6/TNF-α suppression in macrophage models for anti-inflammatory activity .
Advanced: How should contradictory data in biological activity assays be resolved?
- Reproducibility Protocols :
- Validate assays across multiple cell lines (e.g., HEK293, HeLa) and primary cultures to rule out cell-specific artifacts .
- Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to normalize batch-to-batch variability .
- Mechanistic Profiling :
- Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if off-target effects are suspected .
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity if ELISA results conflict) .
Basic: What key structural features contribute to its pharmacological potential?
- Pyrazinone Ring : The 3-oxo group enhances hydrogen bonding with enzymatic active sites (e.g., kinases) .
- Sulfanyl Linker : Improves solubility and facilitates disulfide bond formation in redox-active environments .
- Methoxyphenyl Acetamide : The ortho-methoxy group confers steric hindrance, potentially reducing metabolic degradation .
Advanced: What computational approaches predict reactivity and target interactions?
- Molecular Dynamics (MD) Simulations :
- Simulate binding to kinase domains (e.g., EGFR) to identify critical residues (e.g., Lys721, Asp831) .
- Docking Studies (AutoDock Vina) :
- Screen against PubChem’s BioAssay database to prioritize targets with high docking scores (>7.0 kcal/mol) .
- ADMET Prediction :
- SwissADME predicts metabolic stability (CYP3A4 substrate risk) and blood-brain barrier permeability .
Advanced: How do solvent and catalyst choices impact stereochemical outcomes?
- Solvent Effects :
- Polar aprotic solvents (DMF) stabilize transition states in SN2 reactions, favoring correct stereochemistry .
- Chiral solvents (e.g., (R)-limonene) induce enantioselectivity in asymmetric syntheses .
- Catalyst Optimization :
- Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-coupling steps .
Basic: What in vitro models are used for initial biological screening?
- Anticancer : NCI-60 cell line panel for cytotoxicity profiling (IC₅₀ determination) .
- Anti-Inflammatory : LPS-stimulated RAW264.7 macrophages for NO and prostaglandin E2 inhibition .
- Antimicrobial : Broth microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
Advanced: What methodologies determine metabolic stability and toxicity profiles?
- Hepatocyte Microsomal Assays :
- Incubate with human liver microsomes (HLM) to measure half-life (t₁/₂) and CYP450 inhibition .
- Ames Test :
- Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains .
- hERG Channel Binding :
- Patch-clamp electrophysiology evaluates cardiac toxicity risks (IC₅₀ < 1 µM indicates high risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
